5-Methyl-3'-deoxyuridine

Description

Contextualization within Nucleoside Analogues Research

5-Methyl-3'-deoxyuridine is a synthetic nucleoside analogue structurally related to the naturally occurring deoxyribonucleoside, thymidine (B127349). nih.govchemicalbook.com Nucleoside analogues are a critical class of molecules in biomedical research and therapy. They are mimics of natural nucleosides, the building blocks of DNA and RNA, but possess strategic structural modifications to their base or sugar components. ontosight.aimedchemexpress.com These alterations allow them to interfere with fundamental biological processes, most notably nucleic acid replication, making them valuable tools for antiviral and anticancer therapies. ontosight.aibeilstein-journals.org

The defining structural feature of this compound is the absence of a hydroxyl (-OH) group at the 3' position of its deoxyribose sugar moiety. In normal DNA synthesis, this 3'-OH group is essential for forming a phosphodiester bond with the subsequent nucleotide, thereby extending the DNA chain. Lacking this group, 3'-deoxynucleoside analogues like this compound act as chain terminators. nih.gov Once incorporated into a growing DNA strand by a polymerase enzyme, they prevent further elongation, effectively halting replication. This mechanism is the cornerstone of the therapeutic action of many prominent antiviral drugs, including the anti-HIV agent 3'-azido-3'-deoxythymidine (AZT, Zidovudine). nih.govnih.gov

Research into 3'-deoxythymidine (B150655) analogues, such as this compound, often investigates their potential as substrates for viral or cellular enzymes, particularly thymidine kinase (TK). nih.gov This enzyme is responsible for the initial phosphorylation step that activates the nucleoside analogue, a prerequisite for its incorporation into DNA. Studies have explored how different modifications at the 3' position influence the interaction with enzymes like human cytosolic thymidine kinase (hTK1) and those from pathogenic organisms, which is crucial for designing selective therapeutic agents. nih.govslu.se For instance, specific research has utilized this compound to study the stabilization of histone stem-loop-containing mRNAs by leveraging its chain-terminating properties at the 3'-terminus. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | nih.govchemblink.com |

| Synonyms | 3'-Deoxy-5-methyluridine, 3'-Deoxythymidine | chemicalbook.comchemicalbook.com |

| CAS Registry Number | 7084-29-9 | chemicalbook.comchemblink.com |

| Molecular Formula | C10H14N2O5 | nih.govchemicalbook.com |

| Molecular Weight | 242.23 g/mol | chemicalbook.comchemblink.com |

| Density | 1.452±0.06 g/cm³ | chemblink.comchemicalbook.com |

Historical Perspectives on Deoxyuridine Analogue Development for Biological Applications

The development of deoxyuridine analogues as biologically active agents has a rich history, beginning with modifications to the pyrimidine (B1678525) base. A pivotal moment in antiviral drug discovery occurred in 1958 with the synthesis of 5-iodo-2'-deoxyuridine (Idoxuridine). acs.org By the early 1960s, it became the first licensed antiviral drug, used topically to treat herpes simplex virus infections. acs.orgresearchgate.netelsevier.es This success spurred decades of research into 5-substituted pyrimidine nucleosides, demonstrating that modifying the C-5 position of the uracil (B121893) ring could impart potent biological activity. beilstein-journals.orgnih.gov This led to the synthesis of numerous analogues, including 5-vinyl-2'-deoxyuridine (B1214878) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which showed high efficacy against herpesviruses. nih.gov

In parallel with base modifications, researchers began to explore alterations to the deoxyribose sugar ring to enhance therapeutic properties. nih.gov The synthesis of 3'-amino-3'-deoxythymidine (B22303) and 5'-amino-5'-deoxythymidine (B1215968) in the 1970s marked early efforts to modify the sugar moiety for antiviral and antineoplastic purposes. nih.gov

A paradigm shift occurred with the discovery of the profound anti-HIV activity of 3'-azido-3'-deoxythymidine (AZT, Zidovudine). Although first synthesized in 1964, its ability to inhibit HIV replication was not recognized until the mid-1980s. nih.govelsevier.es AZT's success as a chain terminator solidified the 3'-modification strategy as a highly effective approach for designing antiviral nucleosides. This discovery catalyzed extensive investigation into a wide array of 3'-substituted analogues. nih.govtandfonline.com this compound is a product of this research lineage, combining the established thymidine (5-methyluridine) base with the critically important 3'-deoxy modification, a hallmark of many successful nucleoside analogue drugs.

Table 2: Key Historical Deoxyuridine Analogues

| Compound Name | Year of Key Finding | Biological Significance |

|---|---|---|

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | 1958 (synthesis), ~1962 (approval) | First licensed antiviral drug; effective against Herpes simplex virus. acs.orgresearchgate.netelsevier.es |

| 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) | 1964 (synthesis), 1985 (anti-HIV activity) | Pioneering anti-HIV drug; established the 3'-chain termination mechanism. nih.govtandfonline.com |

| 3'-Amino-3'-deoxythymidine | 1978 (reported biological activity) | Early example of a 3'-modified analogue investigated for antineoplastic activity. nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | ~1979 | Potent and selective inhibitor of Herpes simplex virus type 1. beilstein-journals.org |

| 5-Vinyl-2'-deoxyuridine | ~1976 | Showed high activity against Herpes simplex virus, leading to further analogue studies. nih.gov |

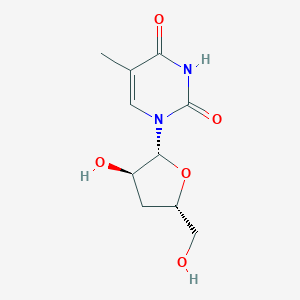

Structure

2D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Methyl 3 Deoxyuridine

Established Synthetic Pathways for 5-Methyl-3'-deoxyuridine

The synthesis of this compound (Telbivudine) has been approached through various chemical routes, often starting from readily available nucleoside precursors. A common strategy involves the chemical transformation of 2'-deoxy-β-D-thymidine. One patented method describes a process where 2'-deoxy-β-D-thymidine is reacted with p-toluenesulfonyl chloride in anhydrous pyridine (B92270) to yield 3',5'-di-O-p-toluenesulfonyl-β-D-thymidine. google.com This intermediate then undergoes a reaction with potassium benzoate (B1203000) in dimethylformamide (DMF), leading to a structural transition and the formation of 3',5'-di-O-benzoyl-β-L-thymidine. google.com Subsequent hydrolysis with ammonia (B1221849) in methanol (B129727) yields the final product, 2'-deoxy-β-L-thymidine, which is Telbivudine. google.com This pathway is noted for its relative simplicity and reduced solvent consumption. google.com

Another synthetic approach starts with 2-deoxy-L-ribose. google.com This method involves reacting 2-deoxy-L-ribose with toluene (B28343) and acetone (B3395972) in the presence of dilute hydrochloric acid, followed by treatment with thionyl chloride to produce an oily intermediate. google.com This intermediate is then reacted with thymine (B56734) in pyridine to synthesize the target compound. google.com

A different strategy utilizes cordycepin (B1669437) as a starting material. jst.go.jp Through a series of reactions including p-chlorobenzoylation and acetolysis, an anomeric mixture of 1-O-acetyl-2,5-di-O-p-chlorobenzoyl-3-deoxy-D-ribofuranose is produced. jst.go.jp This intermediate is then condensed with a silylated pyrimidine (B1678525) base to form the desired nucleoside. jst.go.jp

Synthesis of Phosphorylated Analogues and Prodrugs of this compound

To enhance the biological activity of this compound, researchers have focused on synthesizing its phosphorylated analogues and developing prodrug strategies. These modifications aim to overcome the limitations of the parent drug, such as inefficient cellular uptake and the initial, often rate-limiting, phosphorylation step required for activation. nih.gov

Monophosphate and Triphosphate Derivatizations

The biological activity of nucleoside analogues like this compound is dependent on their conversion to the corresponding 5'-monophosphate, diphosphate (B83284), and ultimately the active 5'-triphosphate form within the cell. biosynth.comfda.gov The triphosphate derivative then acts as a competitive inhibitor of the viral DNA polymerase. fda.gov

The synthesis of these phosphorylated derivatives is a key area of study. The Yoshikawa procedure is a commonly employed method for the phosphorylation of nucleosides to their monophosphate and subsequently triphosphate forms. psu.edu This method often involves reacting the nucleoside with phosphoryl chloride (POCl3) followed by treatment with a phosphate (B84403) source, such as tributylammonium (B8510715) pyrophosphate, to yield the triphosphate. psu.edu However, this procedure can sometimes lead to the formation of diphosphate by-products. psu.edu

The synthesis of 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP) has been achieved by first preparing the 5'-monophosphate (fdUMP) from 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) through a series of reactions involving mercuration and oxidative cleavage. oup.com The resulting monophosphate can then be converted to the triphosphate.

| Derivative | Starting Material | Key Reagents/Methods | Reference |

| 3',5'-di-O-p-toluenesulfonyl-β-D-thymidine | 2'-deoxy-β-D-thymidine | p-toluenesulfonyl chloride, anhydrous pyridine | google.com |

| 3',5'-di-O-benzoyl-β-L-thymidine | 3',5'-di-O-p-toluenesulfonyl-β-D-thymidine | Potassium benzoate, DMF | google.com |

| This compound | 3',5'-di-O-benzoyl-β-L-thymidine | Ammonia, methanol | google.com |

| This compound 5'-triphosphate | This compound | Cellular kinases (in vivo), Chemical phosphorylation (in vitro, e.g., Yoshikawa procedure) | fda.govpsu.edu |

ProTide and Other Prodrug Strategies for Enhanced Cellular Delivery

To bypass the often inefficient initial phosphorylation step and improve cell permeability, various prodrug strategies have been developed. The ProTide approach is a prominent example, where the phosphate group of the nucleoside monophosphate is masked with two lipophilic moieties: an aryloxy group and an amino acid ester. researchgate.netnih.govacs.org These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate inside the cell. nih.govacs.org This technology has been successfully applied to a wide range of nucleoside analogues, leading to enhanced antiviral and anticancer activities. acs.orgcardiff.ac.uk

The synthesis of ProTide derivatives of this compound involves the preparation of phosphoramidate (B1195095) analogues. For instance, a series of 3'-O-acetyl-5'-O-phenyl-N-alkylphosphoramidate derivatives of Telbivudine have been synthesized and evaluated for their biological activity. bjmu.edu.cn Other prodrug strategies include the development of 5'-amino acid ester prodrugs, which can enhance bioavailability and cell transport while reducing cytotoxicity. acs.org Long-chain phospholipid prodrugs have also been explored to increase the lipophilicity and cellular uptake of nucleoside analogues. acs.org These strategies aim to improve the therapeutic potential of this compound by ensuring its efficient delivery to the target cells and conversion to its active form. nih.govfrontiersin.org

Modifications at the 5-Position and Sugar Moiety for Research Purposes

For research purposes, including structure-activity relationship (SAR) studies and the development of new therapeutic agents, modifications at the 5-position of the pyrimidine ring and the sugar moiety of this compound are frequently explored.

Modifications at the 5-position of the uracil (B121893) base can significantly influence the biological activity of the nucleoside. For example, the introduction of a formyl group at the 5-position of 2'-deoxyuridine has been studied to understand its effects on DNA polymerase interactions. oup.comnih.gov The synthesis of 5-formyl-2'-deoxyuridine can be achieved through the oxidation of the 5-methyl group of thymidine (B127349) derivatives. nih.gov Other modifications at the 5-position include the introduction of ethynyl, jenabioscience.com bromo, idtdna.com and various thioalkyl groups. d-nb.inforesearchgate.net These modifications are often introduced via cross-coupling reactions, such as the Sonogashira reaction for alkynyl groups. psu.edu

The sugar moiety is another key target for modification. The defining feature of this compound is the absence of a hydroxyl group at the 3'-position of the deoxyribose sugar. Further modifications to the sugar can be made to explore their impact on antiviral activity and metabolic stability. For instance, the introduction of a methyl group at the 5'-position has been investigated. rsc.org

Molecular and Cellular Mechanisms of Action of 5 Methyl 3 Deoxyuridine

Enzymatic Interactions and Inhibition Profiles

The enzymatic interactions of 5-Methyl-3'-deoxyuridine are central to its biological effects. Upon cellular uptake, it can be phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate forms by cellular kinases. These phosphorylated metabolites are the active forms that interact with and inhibit various enzymes involved in nucleic acid synthesis.

Interaction with Thymidylate Synthase (TS)

Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. Inhibitors of TS are of significant interest in cancer chemotherapy. nih.gov

Inhibition of Viral DNA Polymerases and Reverse Transcriptases

Viral DNA polymerases and reverse transcriptases are key targets for antiviral nucleoside analogs. These enzymes are often less selective than their human counterparts, allowing for the incorporation of modified nucleotides that can lead to chain termination or impaired viral replication.

The triphosphate form of this compound would be the active metabolite for inhibiting these polymerases. While specific inhibitory constants (K_i) or 50% inhibitory concentrations (IC50) for this compound against specific viral polymerases are not detailed in the provided search results, studies on related compounds provide insights. For example, the triphosphates of various sugar-modified 5-methyldeoxycytidines have been shown to be potent inhibitors of hepatitis B virus DNA polymerase. asm.org Furthermore, 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a well-known reverse transcriptase inhibitor, demonstrates selective inhibition of HIV-1 reverse transcriptase over human DNA polymerases. nih.gov The lack of a 3'-hydroxyl group in this compound suggests that if incorporated into a growing DNA chain by a viral polymerase, it would act as a chain terminator, a common mechanism for many antiviral nucleoside analogs. acs.org

Effects on Cellular DNA and RNA Polymerases

The selectivity of nucleoside analogs is a critical factor, and their effects on host cellular polymerases determine their potential toxicity. Ideally, an antiviral or anticancer agent would potently inhibit the target enzyme while having minimal effect on human DNA and RNA polymerases.

Human DNA polymerases, such as polymerase α and δ, are responsible for DNA replication and repair. The triphosphate of 3'-azido-3'-deoxythymidine (AZTTP) shows significantly less inhibition of human DNA polymerase α compared to HIV reverse transcriptase. nih.gov Similarly, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) is a much less potent inhibitor of DNA polymerase α than of DNA polymerase δ. nih.gov This differential inhibition highlights the structural nuances that govern the interaction of nucleoside analogs with different polymerases. The effect of this compound-5'-triphosphate on cellular DNA polymerases would depend on the specific polymerase and its ability to accommodate the modified sugar moiety.

Regarding RNA polymerases, the incorporation of modified nucleotides into DNA templates can affect transcription. For instance, the presence of deoxyuridine in a DNA template can have an inhibitory and promutagenic effect on transcription by various RNA polymerases. nih.govoup.com While this does not directly describe the inhibitory effect of this compound as a free nucleotide, it suggests that its incorporation into DNA could have downstream consequences on RNA synthesis.

Interaction with Thymidine (B127349) Kinase 1 (TK1) and Other Kinases

The initial phosphorylation of this compound is a critical activation step. Thymidine Kinase 1 (TK1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, phosphorylating thymidine and other nucleoside analogs. psu.edu

The efficiency of phosphorylation by TK1 can vary significantly among different nucleoside analogs. For example, trifluridine (B1683248) (FTD) is more efficiently phosphorylated by TK1 than 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). spandidos-publications.com The 5-methyl group of this compound makes it an analog of thymidine, suggesting that it is likely a substrate for TK1. The absence of the 3'-hydroxyl group might influence the binding and catalytic efficiency. Studies on 3'-deoxythymidine (B150655) analogs have shown that they can be substrates for human TK1. nih.gov The subsequent phosphorylation steps to the diphosphate and triphosphate forms would be carried out by other cellular kinases, such as thymidylate kinase. mpg.de

Table 1: Kinase Interaction Profile of Related Deoxyuridine Analogs

| Compound | Kinase | Observation | Reference |

| Trifluridine (FTD) | Thymidine Kinase 1 (TK1) | Higher catalytic efficiency than FdUrd. | spandidos-publications.com |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Thymidine Kinase 1 (TK1) | Lower catalytic efficiency than FTD. | spandidos-publications.com |

| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase 1 (TK1) | Good substrate. | nih.gov |

This table presents data for compounds structurally related to this compound to provide context for its likely interactions.

Impact on Deoxyuridine Triphosphatase (dUTPase) Activity

Deoxyuridine triphosphatase (dUTPase) is a crucial enzyme that prevents the misincorporation of uracil (B121893) into DNA by hydrolyzing dUTP to dUMP and pyrophosphate. nih.gov This enzyme plays a protective role against DNA damage that can arise from the accumulation of dUTP, particularly in the context of thymidylate synthase inhibition. researchgate.net

The triphosphate form of this compound is an analog of dTTP. Studies on trifluridine have shown that its triphosphate form (F3dTTP) is not a substrate for dUTPase, whereas the triphosphate of FdUrd (FdUTP) is efficiently degraded. spandidos-publications.com This differential recognition by dUTPase can significantly impact the intracellular concentration of the active triphosphate metabolite and its subsequent incorporation into DNA. Given that this compound is a thymidine analog, its triphosphate form would likely be treated similarly to dTTP by dUTPase and not be a substrate for hydrolysis.

Interference with Nucleic Acid Synthesis and Processing

The ultimate consequence of the enzymatic interactions of this compound is the disruption of nucleic acid synthesis and processing. This can occur through several mechanisms, including the inhibition of nucleotide biosynthesis, direct inhibition of polymerases, and incorporation into DNA, leading to chain termination or altered DNA structure and function.

The incorporation of nucleoside analogs into DNA is a key mechanism of action for many antiviral and anticancer agents. nih.gov The absence of a 3'-hydroxyl group in this compound makes it a potential DNA chain terminator. Once incorporated into a growing DNA strand by a polymerase, the lack of a 3'-OH prevents the formation of the next phosphodiester bond, thus halting further elongation. acs.org

Furthermore, the presence of a modified base in the DNA can affect its properties and interactions with other proteins. For example, the incorporation of 5-substituted deoxyuridines can alter the stability of the DNA duplex and its recognition by DNA repair enzymes and transcription factors. oup.comoup.com While specific studies on the incorporation of this compound and its downstream consequences are limited in the provided search results, the general principles of nucleoside analog action suggest that this would be a primary mode of its biological activity. The interference with RNA synthesis could be a secondary effect resulting from the altered DNA template. nih.govoup.com

Cellular Metabolism and Intracellular Fate of this compound

The journey of this compound from the extracellular environment to its site of action involves several key metabolic steps, including transport into the cell, activation via phosphorylation, and eventual degradation.

Cellular Uptake Mechanisms and Nucleoside Transporters

The entry of this compound into cells is mediated by specialized membrane proteins known as nucleoside transporters. These transporters are broadly divided into two main families: the concentrative nucleoside transporters (CNTs), which are sodium-dependent, and the equilibrative nucleoside transporters (ENTs). tocris.com Both CNTs and ENTs play a crucial role in the salvage pathways of nucleotides by facilitating the initial step of nucleoside uptake from the extracellular space. tocris.com

The structural features of a nucleoside analog significantly influence its affinity for these transporters. Research on the human concentrative nucleoside transporter 2 (hCNT2) has shown that nucleosides with a 3'-deoxyribosyl moiety are generally poorer substrates compared to those with ribosyl or 2'-deoxyribosyl sugars. nih.gov This suggests that the 3'-deoxy structure of this compound may result in a lower transport efficiency by certain CNTs. For comparison, the related compound 5-methyluridine (B1664183) (which has a ribose sugar) has a reported inhibitory constant (Ki) for hCNT2 between 197-246 μM. nih.gov Further studies on a model concentrative transporter showed that 3'-deoxyuridine (B14125) has a very high dissociation constant (KD > 2,800 μM), indicating extremely weak binding, whereas 5-methyluridine binds more effectively (KD = 61 ± 7 μM). nih.gov

Regarding the equilibrative transporters, 5-methyluridine has been shown to compete with adenosine (B11128) for transport via the human equilibrative nucleoside transporter 1 (hENT1). oup.com Related nucleoside analogs are known to be transported by both ENT1 and ENT2, suggesting these transporters could also be involved in the uptake of this compound. spandidos-publications.com

| Compound | Transporter | Measurement | Value | Reference |

|---|---|---|---|---|

| 5-Methyluridine | hCNT2 | Ki | 197-246 μM | nih.gov |

| 5-Methyluridine | vcCNT | KD | 61 ± 7 μM | nih.gov |

| 3'-Deoxyuridine | vcCNT | KD | > 2,800 μM | nih.gov |

Phosphorylation Pathways and Bioactivation

For this compound to become biologically active, it must undergo phosphorylation within the cell to its corresponding monophosphate, diphosphate, and triphosphate forms. biosynth.com This bioactivation is a sequential process carried out by cellular kinases. nih.gov

Monophosphorylation: The first step is the conversion of the nucleoside to its 5'-monophosphate. This reaction is typically catalyzed by a nucleoside kinase. For thymidine analogs, thymidine kinase is often the key enzyme responsible for this initial phosphorylation. nih.govnih.gov

Diphosphorylation: The newly formed monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase. nih.gov

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the triphosphate derivative, which is the active form that inhibits DNA and RNA polymerases. biosynth.comnih.gov

Degradation Pathways and Metabolite Formation

Once inside the cell or in systemic circulation, this compound is subject to degradation. The metabolic breakdown likely involves the cleavage of the N-glycosidic bond that links the thymine (B56734) base to the deoxyribose sugar. In related compounds like 5-methyluridine, this bond is hydrolyzed by enzymes such as nucleoside hydrolases (e.g., NSH1), releasing the pyrimidine base (thymine) and the sugar moiety (ribose). nih.govoup.com A similar pathway can be inferred for this compound, which would yield thymine and 3-deoxyribose.

Further metabolism can occur on the pyrimidine base. For instance, the 5-methyl group of thymidine can undergo oxidation to form metabolites like 5-hydroxymethyluracil (B14597) and 5-formyluracil (B14596). oup.com Another potential metabolic route is the oxidation of the methyl group to a carboxyl group, as seen in the formation of 5-Carboxy-2'-deoxyuridine from other thymidine analogs. medchemexpress.com The degradation of related compounds like 5-ethyl-2'-deoxyuridine can also lead to metabolites such as 5-ethyluracil, indicating that the base can be modified and excreted. researchgate.net

Anticancer Research Applications of 5 Methyl 3 Deoxyuridine

Mechanisms of Antitumor Activity in Cancer Models

The antitumor effects of 3'-Deoxythymidine (B150655) and its analogues are primarily attributed to their ability to disrupt DNA synthesis and trigger programmed cell death pathways. These mechanisms have been elucidated through various in vitro and in vivo cancer models.

Inhibition of DNA Synthesis and Cell Proliferation

A fundamental mechanism by which 3'-Deoxythymidine and its analogues exert their anticancer effects is through the inhibition of DNA synthesis, which consequently halts cell proliferation. plos.orgasm.org These compounds are recognized by cellular enzymes, particularly thymidine (B127349) kinases, which are often overexpressed in cancer cells. plos.orgnih.gov

Once inside the cell, these analogues are phosphorylated. For instance, 3'-azido-3'-deoxythymidine (AZT or Zidovudine) is converted to its mono-, di-, and triphosphate metabolites. asm.org The triphosphate form acts as a competitive inhibitor of reverse transcriptase and DNA polymerases. asm.orgtandfonline.com Its incorporation into a growing DNA strand leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. asm.org This action effectively stops DNA replication. nih.gov Studies have shown that AZT-triphosphate is a specific DNA chain terminator in in vitro DNA polymerization reactions. asm.org

A conjugate of 3'-deoxythymidine, known as dT-QX, was specifically designed to target thymidine kinases in cancer cells and block cell replication. plos.orgnih.gov In vitro studies demonstrated that this conjugate selectively inhibits DNA synthesis in cancer cells, leading to a significant reduction in their proliferation. plos.orgnih.gov Similarly, Alovudine (3'-Fluoro-3'-deoxythymidine or FLT), another analogue, acts as an inhibitor of mitochondrial DNA (mtDNA) synthesis, which contributes to its antiproliferative effects in acute myeloid leukemia (AML) cells. medchemexpress.com

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting DNA synthesis, 3'-Deoxythymidine analogues are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest in cancer cells.

Studies have shown that 3'-azido-3'-deoxythymidine (AZT) can synchronize human colon carcinoma cells in the S phase of the cell cycle. nih.gov At higher concentrations, AZT moves from a cytostatic (cell growth-inhibiting) to a cytotoxic (cell-killing) effect, inducing apoptosis. nih.govnih.gov Long-term exposure of a human hepatoma cell line (HepG2) to AZT resulted in a significant induction of apoptosis and arrest in the S and G2/M phases of the cell cycle. nih.gov This was associated with changes in checkpoint kinases, indicating a disruption of cell cycle regulation. nih.gov

The induction of apoptosis by AZT has also been observed in other cancer types. In human melanoma cells, AZT treatment led to the inhibition of cell growth and apoptosis, accompanied by a significant S-phase arrest. researchgate.net In ovarian cancer cells (HO-8910), AZT was found to effectively inhibit proliferation and induce apoptosis in a time- and dose-dependent manner. nih.gov The combination of emodin (B1671224) and AZT has been shown to synergistically induce apoptosis in human chronic myeloid leukemia K562 cells. spandidos-publications.com

The pro-apoptotic effects of a 3'-deoxythymidine conjugate, dT-QX, are linked to the induction of extensive mitochondrial superoxide (B77818) stress in cancer cells following the inhibition of DNA synthesis. plos.orgnih.gov

Preclinical Efficacy Studies in Various Cancer Cell Lines and Xenograft Models

The anticancer potential of 3'-Deoxythymidine and its analogues has been evaluated in a wide range of preclinical models, including numerous cancer cell lines and animal xenograft models. These studies are crucial for establishing the in vivo efficacy and therapeutic promise of these compounds.

A conjugate of 3'-deoxythymidine, dT-QX, demonstrated selective cytotoxicity against several cancer cell lines, including liver carcinoma (Hep3B), breast adenocarcinoma (MCF-7), and brain glioma (C6) cells, while showing low toxicity to normal human liver cells (HL-7702). plos.orgnih.gov A preliminary in vivo study using a subcutaneous liver tumor model in mice showed that dT-QX effectively inhibited tumor growth, highlighting its potential as an anticancer agent. plos.orgnih.gov

The radiolabeled analogue 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) has been extensively used in positron emission tomography (PET) to non-invasively monitor cell proliferation in vivo. nih.gov Numerous preclinical studies have utilized [18F]FLT PET in various tumor xenograft models to assess treatment response. For example, it has been used in models of lymphoma, pancreatic cancer, colon cancer, breast cancer, and melanoma. snmjournals.orgaacrjournals.orgsnmjournals.orgnih.gov

In a murine model of B-cell lymphoma, the uptake of [18F]FLT correlated with the tumor-proliferation index. aacrjournals.org In squamous cell carcinoma of the head and neck (SCCHN) xenograft models, [18F]FLT PET imaging was useful in monitoring the response to EGFR antisense gene therapy. e-century.us Furthermore, in preclinical models of colorectal cancer with the V600E BRAF mutation, [18F]FLT PET was a sensitive predictor of the response to targeted therapy with BRAF inhibitors. snmjournals.org Studies on HT29 human colon cancer xenografts showed that [18F]FLT PET could estimate the activity of thymidine kinase 1 after treatment with 5-fluorouracil (B62378). iiarjournals.org

The table below summarizes the preclinical efficacy of 3'-Deoxythymidine analogues in selected cancer cell lines and xenograft models.

| Compound/Analogue | Cancer Model | Key Findings | Reference |

| dT-QX | Hep3B (liver), MCF-7 (breast), C6 (glioma) cell lines | Selective cytotoxicity towards cancer cells. | plos.orgnih.gov |

| dT-QX | Subcutaneous liver tumor mouse model | Effective inhibition of tumor growth. | plos.orgnih.gov |

| [18F]FLT | DoHH2 (B-cell lymphoma) xenograft | [18F]FLT uptake correlated with tumor proliferation. | aacrjournals.org |

| [18F]FLT | SCCHN xenograft models | Monitored response to EGFR antisense gene therapy. | e-century.us |

| [18F]FLT | HT-29 (colorectal) xenograft | Predicted response to V600E BRAF inhibitor therapy. | snmjournals.org |

| [18F]FLT | HT29 (colon) xenograft | Estimated thymidine kinase 1 activity after 5-FU treatment. | iiarjournals.org |

| Alovudine (FLT) | MDA-MB-231 (breast cancer) xenograft | Prevented tumor growth and metastasis. | medchemexpress.com |

| AZT | WiDr (colon), and 8 other human tumor cell lines | Induced S-phase synchronization. | nih.gov |

| AZT | HepG2 (hepatoma) cell line | Induced apoptosis and cell cycle arrest. | nih.gov |

| AZT | Human melanoma cell lines | Inhibited cell growth and induced apoptosis. | researchgate.net |

| AZT | HO-8910 (ovarian) cell line | Inhibited telomerase activity and proliferation, induced apoptosis. | nih.gov |

Combinatorial Research Strategies Involving 5-Methyl-3'-deoxyuridine Analogues

To enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance, research has explored combining 3'-Deoxythymidine analogues with other anticancer agents.

Isobologram analysis revealed a synergistic interaction between 3'-azido-3'-deoxythymidine (AZT) and the conventional chemotherapy drugs 5-fluorouracil and methotrexate (B535133) in WiDr human colon carcinoma cells. nih.gov This synergy is likely due to the AZT-induced synchronization of cells in the S phase, making them more susceptible to the effects of S-phase specific agents. nih.gov

Combination therapy is also being investigated as a strategy to manage the development of drug resistance. researchgate.net The use of two potent antiviral agents with different mechanisms of action, such as a nucleoside analogue and a non-nucleoside reverse transcriptase inhibitor, can limit the emergence of resistant viral strains, a principle that is also applied in cancer therapy. researchgate.net

In human chronic myeloid leukemia K562 cells, the combination of emodin and AZT resulted in a synergistic inhibition of cell proliferation and induction of apoptosis. spandidos-publications.com Furthermore, studies have suggested that the antitumor activity of 5-fluorouracil in a gastric cancer cell line could be potentiated by combining it with AZT. nih.gov Similarly, the inhibitory effect of adriamycin or carboplatin (B1684641) on ovarian cancer cells was found to be stronger when used in combination with AZT compared to each drug used alone. nih.gov These findings suggest that AZT may act as a synergist for various chemotherapy drugs, potentially allowing for lower, less toxic doses of conventional agents. nih.gov

Antiviral Research Applications of 5 Methyl 3 Deoxyuridine

Antiviral Spectrum and Specificity against Viral Pathogens

The nucleoside analog 5-Methyl-3'-deoxyuridine has been a subject of antiviral research, demonstrating a range of activity against various viral pathogens. Its efficacy is notably influenced by the type of virus, with a more pronounced effect observed against certain DNA viruses compared to RNA viruses.

Other DNA Viruses (e.g., Vaccinia Virus, Human Cytomegalovirus, Kaposi's Sarcoma-Associated Herpesvirus)

The antiviral activity of 5-substituted-2'-deoxyuridines extends to other DNA viruses, although with varying degrees of potency. For example, 5-ethyl-2'-deoxyuridine 3',5'-cyclic monophosphate has shown antiviral potency against vaccinia virus. nih.gov However, some analogs like 5-methoxymethyl-2'-deoxyuridine (B1208862) were found to be ineffective against vaccinia virus at concentrations that were inhibitory to HSV-1. nih.gov Research on 4',5'-unsaturated 2',2'-difluoro-2'-deoxyuridine (B193463) derivatives has demonstrated antiviral activity against DNA viruses such as varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). kuleuven.be The trifluorinated analog, 4'-fluorogemcitabine, showed potent activity against VZV. kuleuven.be

RNA Viruses (e.g., Influenza Virus)

The efficacy of this compound and its analogs against RNA viruses appears to be more limited compared to their activity against DNA viruses. While some novel isoxazole (B147169) nucleosides synthesized from 5-ethynyl-2'-deoxyuridine (B1671113) showed activity against certain RNA viruses like Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus, they were inactive against influenza virus and HIV. nih.gov Broader screening of nucleoside analogs has identified compounds with activity against a range of RNA viruses. kuleuven.be For example, a 6-cyclopropylethynyl analogue of 7-deazaadenosine displayed broad-spectrum activity against several RNA viruses, and 6-ethyl and 6-ethyl-7-fluoro-7-deazaadenosine analogues were potent against the influenza virus. kuleuven.be However, research specifically detailing significant activity of this compound against influenza virus is less prominent.

Elucidation of Antiviral Mechanisms of this compound

The antiviral action of this compound and related 5-substituted deoxyuridines is primarily attributed to their ability to interfere with viral nucleic acid synthesis. This is achieved by targeting key viral enzymes and disrupting the replication cycle.

Targeting Viral Polymerases

A crucial aspect of the antiviral mechanism of these nucleoside analogs is their interaction with viral polymerases. nih.gov After being phosphorylated to their triphosphate form within the infected cell, these compounds can act as competitive inhibitors of the natural substrates for viral DNA or RNA polymerases. nih.govnih.gov The incorporation of the modified nucleoside into the growing viral nucleic acid chain can lead to chain termination, as the absence of a 3'-hydroxyl group in some analogs prevents the formation of the next phosphodiester bond. nih.gov For instance, 5-iodo-2'-deoxyuridine, an early antiviral drug, is known to inhibit herpesvirus DNA polymerase. researchgate.net The triphosphate form of 5-propyl-2'-deoxyuridine (B1209753) has been shown to be incorporated into viral DNA, suggesting it acts as a substrate for the viral DNA polymerase. nih.gov Furthermore, 2'-deoxyuridine-5'-triphosphate (B1264416) spin-labeled at the 5-position has been found to be an inhibitor of several DNA and RNA polymerases, including avian myeloblastosis virus reverse transcriptase. nih.gov

Interference with Viral Replication Cycles

The inhibition of viral replication by this compound and its analogs is a multi-step process. The initial and critical step for many of these compounds is their phosphorylation by a virus-encoded enzyme, such as thymidine (B127349) kinase in the case of HSV. nih.gov This selective activation within infected cells is a key reason for their specific antiviral activity and lower toxicity to uninfected host cells. nih.govnih.gov Once phosphorylated, the triphosphate derivative can inhibit the viral DNA polymerase, as discussed above. nih.gov Furthermore, the incorporation of the analog into the viral DNA can lead to a non-functional genome, thereby preventing the production of new infectious virus particles. nih.govnih.gov Studies on 5-propyl-2'-deoxyuridine have shown that it preferentially inhibits the synthesis of viral DNA and can block the re-initiation of viral DNA synthesis even after the drug is removed. nih.gov This interference with the replication cycle ultimately halts the spread of the viral infection. nih.gov

Research on Modified this compound Analogues as Antivirals

The exploration of chemically modified analogues of this compound has been a fertile ground for the discovery of novel antiviral agents. By strategically altering the structure of the parent compound, researchers have been able to modulate its biological activity, enhance its potency against various viruses, and in some cases, overcome mechanisms of drug resistance. These modifications primarily focus on the C5 position of the pyrimidine (B1678525) ring and the 3'-position of the deoxyribose moiety, leading to a diverse array of compounds with a broad spectrum of antiviral activities.

Modifications at the C5 Position

A significant body of research has been dedicated to the synthesis and antiviral evaluation of 5-substituted 2'-deoxyuridine (B118206) analogues. These modifications often involve the introduction of halogens, alkyl groups, or more complex side chains to the C5 position of the uracil (B121893) base.

One area of investigation has focused on 5-alkoxymethyluracil analogues. For instance, compounds like 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine and 5-(1-methoxy-2-chloroethyl)-2'-deoxyuridine have been synthesized and tested against Herpes Simplex Virus type 1 (HSV-1). beilstein-journals.org While showing some activity, they were found to be less potent than established antiviral drugs like acyclovir (B1169) and BVDU (5-(2-bromovinyl)-2'-deoxyuridine). beilstein-journals.org Further modifications, such as the introduction of a trifluoromethyl group in 5-(3,3,3-trifluoro-1-methoxypropyl)-2'-deoxyuridine, have also been explored. beilstein-journals.org

The introduction of a simple ethyl group at the C5 position, resulting in 5-ethyl-2'-deoxyuridine, has demonstrated efficacy against both HSV-1 and HSV-2. nih.gov However, drug-resistant viral variants to this compound were readily generated in cell culture, which also showed cross-resistance to other antivirals like acyclovir. nih.gov This highlights the importance of the viral-induced thymidine kinase in the mechanism of action of such analogues. nih.gov

Halogenation at the C5 position has been a common strategy. 5-Iodo-2'-deoxyuridine was one of the earliest 5-substituted pyrimidine analogues to be identified as an active agent against Herpes simplex and Varicella-zoster viruses. beilstein-journals.org Similarly, 5-bromodeoxycytidine and 5-iododeoxycytidine have shown effective inhibition of Varicella-zoster virus (VZV) replication. nih.gov The selective antiviral activity of these halogenated analogues is attributed to their preferential phosphorylation by the viral-encoded thymidine kinase. nih.govasm.org

More complex substitutions at the C5 position have also been investigated. For example, a series of C5-substituted-(1,3-diyne)-2'-deoxyuridines were synthesized and evaluated for their antiviral activity against a range of DNA and RNA viruses. nih.gov Among these, 5-[4-(4-trifluoromethoxyphenyl)buta-1,3-diynyl]-2'-deoxyuridine emerged as a potent inhibitor of VZV. nih.govmdpi.com

The following table summarizes the antiviral activity of some C5-modified this compound analogues:

| Compound Name | Virus | Activity (IC50/ID50) | Reference |

| 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine | HSV-1 | Weaker than acyclovir/BVDU | beilstein-journals.org |

| 5-(1-methoxy-2-chloroethyl)-2'-deoxyuridine | HSV-1 | Weaker than acyclovir/BVDU | beilstein-journals.org |

| 5-ethyl-2'-deoxyuridine | HSV-1 | 8.6 µM (median effective dose) | nih.gov |

| 5-ethyl-2'-deoxyuridine | HSV-2 | 7.8 µM (median effective dose) | nih.gov |

| 5-Bromodeoxycytidine | VZV | Effective at 100 µg/ml | nih.gov |

| 5-Iododeoxycytidine | VZV | Effective at 100 µg/ml | nih.gov |

| 5-[4-(4-trifluoromethoxyphenyl)buta-1,3-diynyl]-2'-deoxyuridine | VZV | ~1 µM (EC50) | nih.govmdpi.com |

Modifications at the 3' Position

Modifications at the 3'-position of the deoxyribose sugar have also yielded compounds with significant antiviral properties, particularly against retroviruses like the Human Immunodeficiency Virus (HIV). The introduction of an azido (B1232118) group at this position is a hallmark of several potent antiviral nucleoside analogues.

For instance, several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and related compounds have been synthesized and evaluated for their anti-HIV activity. nih.gov These modifications, while in some cases slightly reducing the activity compared to the parent compound, have been shown to significantly decrease cytotoxicity. nih.gov For example, the 2,5'-anhydro derivative of AZT demonstrated considerable anti-HIV-1 activity with a reduced toxicity profile. nih.gov

The introduction of heterocyclic rings at the 3'-position has also been explored. The synthesis of 3'-deoxythymidine (B150655) analogues with a heterocyclic five-membered ring in the 3'-erythro position has been reported. nih.gov Among the synthesized compounds, the 3'-pyrrol-1-yl derivative showed marginal antiviral activity against HIV. nih.gov

The following table presents the anti-HIV-1 activity of some 3'-modified this compound analogues:

| Compound Name | Virus | Activity (IC50) | Reference |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | HIV-1 | 0.56 µM | nih.gov |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 µM | nih.gov |

| 2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidine | HIV-1 | 12 µM | nih.gov |

| 3'-Pyrrol-1-yl-3'-deoxythymidine | HIV | Marginal activity | nih.gov |

Combined Modifications and Other Analogues

Research has also ventured into combining modifications at different positions of the nucleoside scaffold. For instance, the combination of a 5'-amino group with a 5-halogenated uracil has resulted in compounds with activity against herpes simplex virus. scispace.com Specifically, the 5'-amino-2',5'-dideoxy analogues of 5-methyl-, 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine possess antiviral activity against HSV. scispace.com

Furthermore, the development of prodrugs, such as esters of thymidine and 5-bromo-2'-deoxyuridine (B1667946) with amino acids and peptide chains, has been investigated to enhance antiviral efficacy. researchgate.net The stability of these esters is a critical factor for their potential as oral prodrugs. researchgate.net

The exploration of carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, has also been a strategy in antiviral drug design. tandfonline.com These modifications can confer resistance to enzymatic degradation and alter the conformational properties of the nucleoside, potentially leading to improved antiviral activity.

Structure Activity Relationship Sar Studies of 5 Methyl 3 Deoxyuridine Analogues

Impact of Modifications at the 5-Position of the Uracil (B121893) Base on Biological Activity

Modifications to the 5-position of the uracil base in deoxyuridine analogues have been a major focus of research, significantly influencing their biological profiles, particularly as antiviral and anticancer agents. nih.gov The 5-methyl group of thymidine (B127349) (5-methyl-2'-deoxyuridine) is a key feature for recognition by enzymes like thymidine kinase.

Research has shown that replacing the 5-hydrogen of deoxyuridine with a methyl group or an iodine atom substantially enhances the compound's affinity for thymidine kinase. nih.gov This increased affinity is observed for enzyme substrates, feedback inhibitors with 5'-triphosphate groups, and 5'-amino derivatives. nih.gov For instance, halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU), are structurally similar to thymidine because the bromo and iodo substituents are comparable in size to the methyl group. mdpi.com This structural mimicry allows them to be recognized and metabolized by cellular enzymes. IdU was one of the first antiviral agents discovered to be effective against Herpes simplex virus. nih.gov

Further synthetic efforts have explored a variety of substituents at the 5-position. The introduction of a vinyl group, as in 5-vinyl-2'-deoxyuridine (B1214878), resulted in high activity against Herpes simplex virus (HSV). nih.gov This finding spurred the investigation of other analogues, including those with alkoxymethyl groups. nih.gov Systematic studies have revealed that even small changes at this position can have profound effects. For example, while 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is used for labeling proliferating cells, it has also been shown to induce more significant genotoxic and cytotoxic stress compared to BrdU. mdpi.com

In the context of DNA aptamers, which are functional nucleic acids that bind to specific targets, modifications at the 5-position of thymine (B56734) residues (equivalent to the 5-position of uracil in dU) can enhance binding affinity. For example, modifying the thrombin-binding aptamer (TBA) with 5-(indolyl-3-acetyl-3-amino-1-propenyl)-2′-deoxyuridine at specific positions significantly improved its binding to thrombin. mdpi.com Similarly, replacing the 5-methyl group with a 5-furyl moiety in 5-furyl-2'-deoxyuridine (5FurU) altered the local structure and stacking interactions within the aptamer, which correlated with changes in stability and binding affinity. mdpi.com

Role of the Sugar Moiety Modifications and Conformation

The sugar moiety of nucleoside analogues is fundamental to their biological activity, influencing their conformation, recognition by enzymes, and the stability of the nucleic acid duplexes they may form. Modifications at the 2', 3', and 4' positions of the (deoxy)ribose ring can have profound effects. nih.govrsc.org

The absence of the 3'-hydroxyl group in 5-Methyl-3'-deoxyuridine is a critical modification. In DNA synthesis, this hydroxyl group is essential for the formation of the phosphodiester bond that extends the DNA chain. Its absence leads to chain termination, a mechanism exploited by many antiviral drugs like 3'-azido-3'-deoxythymidine (AZT). bibliotekanauki.pl SAR studies on 3'-C-methyl nucleosides found that 3′-C-methyladenosine was a potent anticancer agent, and moving the methyl group to other positions on the sugar ring led to a decrease in activity, highlighting the importance of the modification's location. nih.gov

The introduction of an amino group at the 3' position, as in 3'-amino-2'-5'-dideoxythymidine (3'-AdThd), results in a compound that is a much less potent antagonist of thymidine kinase feedback inhibition compared to its 5'-substituted counterpart, 5'-amino-2'-5'-dideoxythymidine (5'-AdThd). nih.gov This demonstrates that the precise location of functional groups on the sugar ring is crucial for interaction with target enzymes.

Influence of Phosphorylation State and Phosphate (B84403) Group Modifications on Biological Activity

For most nucleoside analogues to exert their biological effect, they must be converted into their corresponding mono-, di-, and triphosphate forms by cellular or viral kinases. acs.org The phosphorylation state is therefore a critical determinant of activity. The efficiency of the initial phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting factor. nih.gov

Structure-activity relationship studies have shown that different kinases have distinct substrate specificities. bibliotekanauki.pl For example, vaccinia virus thymidine kinase (TK) can efficiently phosphorylate a range of 5-substituted deoxyuridine analogues that are poor substrates for human cytosolic TK1. nih.gov This selective phosphorylation by a viral enzyme is a key principle behind the specificity and reduced toxicity of many antiviral drugs. nih.gov The type II TKs, such as the one encoded by vaccinia virus, are allosterically regulated by thymidine triphosphate (dTTP), and some nucleoside analogues can antagonize this feedback inhibition. nih.gov

The highly charged nature of nucleoside triphosphates prevents them from crossing cell membranes, meaning the drug must be administered as the parent nucleoside. acs.org To overcome limitations in the initial phosphorylation step or to improve drug delivery, modifications to the phosphate group itself have been explored through the development of prodrugs. These include cyclic monophosphate prodrugs and other strategies designed to deliver the monophosphate form of the nucleoside into the cell, bypassing the need for the initial kinase-mediated activation. acs.org

The phosphorylation of regulatory proteins can also be influenced by nucleoside analogues. Phosphorylation is a common post-translational modification that alters protein structure and function, including enzymatic activity and protein stability. nih.gov While not a direct modification of the deoxyuridine analogue itself, the downstream effects of the activated triphosphate form can include the inhibition of DNA polymerases and subsequent disruption of cellular signaling cascades that are regulated by phosphorylation. nih.gov

Mechanisms of Resistance to 5 Methyl 3 Deoxyuridine and Analogues

Alterations in Drug Metabolism and Activation Pathways

For 5-Methyl-3'-deoxyuridine and its analogues to be effective, they must be transported into the cell and then converted into their active triphosphate form. Cellular resistance can emerge by disrupting this metabolic activation pathway at several key points.

A primary mechanism of resistance to many thymidine (B127349) analogues is the alteration of thymidine kinase (TK) activity. nih.govnih.govpnas.org This enzyme is responsible for the initial phosphorylation step, which is crucial for activating the pro-drug into its cytotoxic form. researchgate.net

TK Deficiency: A common resistance strategy, particularly for antiviral nucleoside analogues, is the development of TK-deficient mutants. nih.gov For instance, resistance to the analogue 3'-azido-3'-deoxythymidine (AZT) can arise from the selection of cells with reduced TK activity, which severely limits their ability to convert AZT into its active monophosphate form. pnas.org These TK-deficient cells are not only resistant to the primary drug but also show collateral resistance to other analogues that rely on TK for activation, such as 5-fluoro-2'-deoxyuridine (B1346552). nih.govpnas.org

Altered Substrate Specificity: In some cases, resistance doesn't stem from a complete loss of TK but from mutations that alter the enzyme's structure and its affinity for the drug. A mutant herpes simplex virus resistant to 5-methoxymethyldeoxyuridine was found to have a thymidine kinase with reduced ability to bind and phosphorylate the nucleoside analogue compared to the wild-type enzyme. nih.gov This selective alteration in substrate recognition means the cell can still process natural thymidine but is no longer efficiently tricked into activating the antiviral drug.

The following table summarizes the effect of thymidine kinase status on the activity of nucleoside analogues.

| Cell/Virus Status | Mechanism | Consequence for Analogues |

| TK-Deficient | Lack of the primary activating enzyme. | Drastically reduced conversion of the pro-drug to its active form, leading to high-level resistance. pnas.org |

| Mutant TK | Altered enzyme structure reduces binding affinity for the analogue. | Inefficient phosphorylation of the drug compared to the natural substrate (thymidine), leading to resistance. nih.gov |

Increased Drug Efflux: Cells can upregulate the expression of membrane proteins known as efflux pumps, such as P-glycoprotein (MDR1), which belong to the ATP-binding cassette (ABC) transporter family. mdpi.compharmtox.nl These pumps actively expel a wide range of compounds, including chemotherapeutic agents, from the cell's interior, thereby lowering the intracellular drug concentration to sub-therapeutic levels. mdpi.com Inhibition of membrane transport has been demonstrated for analogues like 5-fluoro-2'-deoxyuridine, indicating that transporter activity is a viable resistance mechanism. nih.gov

Target Enzyme Modifications and Overexpression

Once activated, nucleoside analogues exert their effects by inhibiting key enzymes involved in DNA synthesis. Consequently, modifications to these target enzymes are a direct route to drug resistance.

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. mdpi.comebi.ac.ukdrugbank.com For many fluoropyrimidine analogues, TS is the primary target.

TS Overexpression: A widely recognized mechanism of resistance is the increased expression or amplification of the TYMS gene, which codes for thymidylate synthase. oaepublish.com Elevated levels of TS protein mean that the amount of the activated drug (e.g., FdUMP) is insufficient to inhibit all the available enzyme, allowing DNA synthesis to proceed. oaepublish.com

TS Mutations: Mutations in the TS enzyme can also confer resistance. Studies using error-prone PCR to mutagenize human TS cDNA identified numerous amino acid substitutions that led to resistance to 5-fluorodeoxyuridine. nih.gov These mutations were found both near the active site and at distant locations, suggesting that alterations throughout the protein's structure can impact drug binding or catalytic function, thereby reducing the inhibitor's effectiveness. nih.gov

The table below details mutations in human thymidylate synthase that have been identified as sites of resistance to 5-fluorodeoxyuridine.

| Residue Location | Type of Change | Implication |

| Arg(50) loop | Amino acid substitution | Affects a catalytically important region. nih.gov |

| Near Cys(195) | Amino acid substitution | Occurs near the active site cysteine involved in catalysis. nih.gov |

| Distant Sites (e.g., Glu(23), Val(84), His(250)) | Single amino acid replacement | Demonstrates that long-range interactions within the protein can affect active site function and confer resistance. nih.gov |

In the context of antiviral therapy, the viral DNA polymerase is a key target for nucleoside analogues. Mutations in the viral polymerase gene are a common mechanism of resistance.

Altered Nucleotide Selection: Mutant viral DNA polymerases can exhibit enhanced fidelity in nucleotide selection, making them less likely to incorporate a nucleoside analogue. nih.gov This "antimutator" phenotype can result from a reduced affinity for nucleoside triphosphates in general, which accentuates the polymerase's ability to distinguish between correct and incorrect (analogue) nucleotides. nih.gov

Reduced Affinity for Inhibitor: Specific mutations within the DNA polymerase gene can confer resistance by directly altering the binding site for the drug. nih.gov Viruses with such mutations are resistant to the chain-terminating effects of the analogue because the polymerase no longer incorporates it efficiently into the growing viral DNA strand. This mechanism has been observed for a range of nucleoside analogues and viruses. mdpi.com

DNA Repair Pathway Modulation and Epigenetic Factors

Cells possess robust DNA repair systems and complex epigenetic regulatory networks. Alterations in these systems can enhance a cell's ability to tolerate or repair drug-induced damage, or to silence the very genes needed to activate the drug, leading to resistance.

DNA Repair Pathway Modulation: The incorporation of nucleoside analogues into DNA can trigger a DNA damage response. Enhanced activity of DNA repair pathways, such as the Base Excision Repair (BER) system, can counteract the drug's effect. The BER pathway is responsible for removing damaged bases from DNA. For example, 5-hydroxymethyl-2'-deoxyuridine, an oxidized form of thymidine, is repaired by the BER pathway. nih.gov Similarly, lesions like 5-formyluracil (B14596) are also recognized and processed by BER proteins. plos.org Increased capacity to repair such lesions can lead to drug tolerance. micropublication.org Studies on the thymidine analogue 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) show that it induces DNA damage and genomic instability, which are counteracted by functional DNA repair systems like homologous recombination. mdpi.com

Epigenetic Factors: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are a significant source of drug resistance. eatris.cz A key mechanism is the silencing of genes required for drug activation through DNA hypermethylation. nih.govpnas.org For example, the gene for thymidine kinase (TK) can be transcriptionally inactivated by methylation of its promoter region. nih.gov This epigenetic silencing prevents the cell from producing the TK enzyme, thereby blocking the activation of nucleoside analogues like AZT and leading to a drug-resistant state. pnas.org This resistance can sometimes be reversed by treatment with demethylating agents, which restore the expression of the silenced gene. nih.govpnas.org

Advanced Research Methodologies and Analytical Techniques in 5 Methyl 3 Deoxyuridine Studies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental to the characterization of 5-Methyl-3'-deoxyuridine, ensuring the correct structure has been synthesized and assessing its purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule. 1H NMR is used to identify the chemical environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. acs.org For thymidine (B127349) analogs, specific chemical shifts (δ) in the NMR spectrum confirm the presence and positioning of the methyl group on the pyrimidine (B1678525) ring and the deoxyribose sugar moiety. mdpi.comredalyc.org For instance, in related thymidine derivatives, characteristic signals appear for the H-6 proton of the uracil (B121893) ring and the anomeric proton (H-1') of the deoxyribose, confirming the crucial β-glycosidic bond. mdpi.comd-nb.info

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z). d-nb.info High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. mdpi.com

Below is a table summarizing typical analytical data used for the characterization of nucleoside analogs similar to this compound.

Table 1: Representative Spectroscopic Data for Thymidine Analog Characterization

| Technique | Analysis | Typical Observations |

|---|---|---|

| ¹H NMR | Structural verification | Signals for pyrimidine ring protons, deoxyribose protons, and methyl group protons. mdpi.comd-nb.info |

| ¹³C NMR | Carbon skeleton analysis | Resonances corresponding to each unique carbon atom in the molecule. mdpi.com |

| ESI-MS | Molecular weight determination | Detection of molecular ions such as [M+H]⁺ or [M+Na]⁺. d-nb.info |

| HRMS | Elemental composition | Precise mass measurement to confirm the exact molecular formula. mdpi.com |

Molecular Modeling and Computational Chemistry Approaches

Computational methods provide invaluable insights into the behavior of this compound at a molecular level, guiding drug design and explaining experimental observations. chemrxiv.orgnih.gov These theoretical studies are essential for understanding conformational characteristics and binding efficiency, which are key to the therapeutic potential of nucleoside analogs. chemrxiv.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to a target protein, such as viral or human thymidine kinase. acs.orgresearchgate.net This method helps to understand the interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the complex. For example, studies on similar 5-substituted 2'-deoxyuridine (B118206) analogs binding to Herpes Simplex Virus type-1 thymidine kinase (HSV-1 TK) show that the major part of the binding energy comes from interactions with the sugar and base moieties. acs.orgnih.gov

Binding energy calculations, often performed after docking, provide a quantitative estimate of the affinity between the ligand and the protein. acs.orgresearchgate.net These calculations can explain why small structural changes, such as the addition of a methyl group at the 5-position, can significantly increase the affinity for enzymes like thymidine kinase compared to unsubstituted deoxyuridine. nih.gov The hydrophobicity of the 5-substituent is often a key factor in these affinity differences. acs.orgnih.gov

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound and its complexes with proteins over time. chemrxiv.org These simulations provide a detailed view of the molecule's conformational flexibility and how it adapts to the binding pocket of an enzyme. nih.govacs.org By simulating the movements of all atoms in the system, MD can reveal stable binding modes and the role of water molecules in mediating interactions. nih.gov For nucleoside analogs, MD simulations help in understanding their functional characteristics and efficacy as therapeutic agents. chemrxiv.org For example, simulations of modified DNA duplexes have shown how changes to nucleobases can lead to significant conformational plasticity. nih.govacs.org

Cell-Based Assays for Proliferation, Cytotoxicity, and Viral Replication Assessment

To evaluate the biological activity of this compound, researchers use a variety of cell-based assays. These in vitro tests are critical for determining the compound's effect on cell health, its ability to inhibit the growth of cancer cells, and its potential as an antiviral agent.

Proliferation and Cytotoxicity Assays: These assays measure the impact of the compound on cell growth and viability. Techniques like the MTT assay or trypan blue exclusion are used to determine the concentration at which the compound becomes toxic to cells (cytotoxicity). acs.orgnih.gov This is crucial for establishing a therapeutic window. For example, studies on novel thymidine analogs have used various cell lines, including KB, Vero, and CEM-SS cells, to assess cytotoxicity. acs.org

Viral Replication Assays: To test antiviral activity, cells are infected with a virus, such as Herpes Simplex Virus (HSV-1 or HSV-2), and then treated with this compound. beilstein-journals.orgnih.gov The effectiveness of the compound is measured by its ability to reduce the production of new virus particles, often quantified through plaque reduction assays. nih.gov The median effective dose (the concentration that inhibits viral replication by 50%) is a key parameter derived from these experiments. nih.gov

Table 2: Common Cell-Based Assays for Nucleoside Analogs

| Assay Type | Purpose | Example Cell Lines | Measured Outcome |

|---|---|---|---|

| Cytotoxicity Assay | Determine toxicity to host cells | Vero, RK-13, KB, HCT 116 nih.govacs.orgnih.gov | Cell viability, IC₅₀ (50% inhibitory concentration) |

| Plaque Reduction Assay | Quantify antiviral activity | Vero, RK-13 nih.govnih.gov | Reduction in viral plaques, ED₅₀ (50% effective dose) |

| Cell Proliferation Assay | Measure impact on cell division | SW1222 tumor cells nih.gov | Rate of cell growth, incorporation of labeled precursors |

Enzymatic Assays for Kinetic and Inhibition Studies

Enzymatic assays are essential for dissecting the mechanism of action of this compound at the molecular level. These experiments focus on the compound's interaction with specific enzymes, most notably thymidine kinase and thymidylate synthase, which are crucial for DNA synthesis. nih.govkuleuven.be

These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of key kinetic parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's potency as an enzyme inhibitor. medchemexpress.com Studies on a wide range of deoxyuridine derivatives have shown that modifications at the 5-position, like a methyl group, can greatly increase the affinity for thymidine kinase. nih.gov For instance, the antiviral activity of many nucleoside analogs is dependent on their phosphorylation by a virus-induced thymidine kinase, a key activation step that these assays can characterize. nih.govasm.org

DNA Labeling and Detection Techniques

DNA labeling techniques are used to monitor DNA synthesis and cell proliferation. While this compound itself is not a label, its effects are often studied in the context of other labeling agents like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). pnas.orgjenabioscience.com

EdU is a thymidine analog that, like this compound, gets incorporated into newly synthesized DNA. pnas.orgjenabioscience.com However, EdU possesses a terminal alkyne group that allows for its detection via a highly efficient and sensitive copper(I)-catalyzed cycloaddition reaction known as "click chemistry". pnas.orgthermofisher.com This method is much faster than the antibody-based detection required for BrdU and allows for excellent structural preservation of the cell. pnas.org Researchers can use these techniques to assess how a compound like this compound affects the rate of DNA replication by measuring the incorporation of EdU or BrdU in treated versus untreated cells. researchgate.net These methods are powerful tools for studying cellular responses to DNA-modifying agents and understanding the cell cycle. jenabioscience.comjenabioscience.com

Future Directions and Research Gaps Concerning 5 Methyl 3 Deoxyuridine

Exploration of Novel Derivatizations for Enhanced Efficacy, Selectivity, and Reduced Toxicity

A significant research gap and a promising future direction lies in the rational design and synthesis of novel derivatives of 5-Methyl-3'-deoxyuridine. The goal of derivatization is to create new analogues with improved pharmacological properties, including greater potency against viral or cancer targets, higher selectivity for target cells over healthy cells, and a better safety profile. iprjb.orgresearchgate.net

Strategic modifications to the core nucleoside structure are essential to enhance efficacy and reduce immunogenicity. nih.gov Key approaches include:

Sugar Moiety Modifications : Alterations at the C2' and C5' positions of the sugar ring are a primary focus. For instance, adding groups like fluorine or methyl at the 2' position can improve metabolic stability against cleavage by nucleases and fine-tune the molecule's interaction with viral polymerases. nih.govnih.gov

Nucleobase Modifications : Modifying the pyrimidine (B1678525) base, particularly at the 5-position, can significantly impact biological activity. rsc.org For example, the introduction of an acetylene (B1199291) group in 5-propynyloxy-2'-deoxyuridine, a derivative of a related nucleoside, demonstrated potent anti-herpes activity, suggesting that the integrity of this group is crucial for its function. nih.gov Replacing halogen substituents at the 5-position with a cyano group has been shown to decrease, but not eliminate, antiviral activity. nih.gov

Prodrug Strategies : Converting nucleoside analogues into prodrugs is another key strategy. This involves attaching a chemical group that renders the drug inactive until it is metabolized within the body. This approach can improve cell membrane permeability and overcome challenges related to the drug's charged phosphate (B84403) tail, which typically hinders cell entry. nih.govbldpharm.com

These chemical diversifications aim to create analogues that are better substrates for viral or cancer-specific enzymes while being poor substrates for human mitochondrial DNA polymerase, a common source of toxicity for this class of drugs. researchgate.net The ongoing development of innovative synthetic methods, including biocatalytic processes, is expected to accelerate the creation and scalable production of these next-generation nucleoside analogues. nih.govrsc.org

Investigation of Combination Therapies with this compound Analogues

A critical area of future research is the investigation of combination therapies that pair this compound analogues with other therapeutic agents. The primary goal is to achieve synergistic effects, where the combined treatment is more effective than the sum of its individual components. chemistryviews.org This approach can also help overcome drug resistance and allow for the use of lower, less toxic doses of each agent. biorxiv.org

Key combination strategies under investigation for nucleoside analogues include:

With Other Antiviral Agents : Combining nucleoside analogues that have different mechanisms of action can lead to enhanced antiviral effects. For example, studies with 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR), a related analogue, showed synergistic activity against herpes simplex virus (HSV) when combined with trifluorothymidine or phosphonoformate. nih.gov This suggests that targeting multiple steps in the viral replication cycle simultaneously can be a highly effective strategy. nih.gov

With Pyrimidine Biosynthesis Inhibitors : Viruses rely on the host cell's metabolic machinery to replicate. nih.gov Combining nucleoside analogues with drugs that inhibit the de novo synthesis of pyrimidines, such as Brequinar, can create a powerful antiviral effect. This strategy limits the pool of natural nucleosides available to the virus, thereby enhancing the uptake and incorporation of the nucleoside analogue into the viral genome. nih.govbiorxiv.org

With Radiotherapy : In oncology, nucleoside analogues are often used as radiosensitizers. nih.gov Ionizing radiation causes DNA damage, and certain nucleoside analogues can inhibit the DNA repair pathways that cancer cells use to survive this damage. This synergistic interaction enhances tumor cell killing. Recent findings suggest that radiation can also activate deoxycytidine kinase (dCK), a key enzyme needed to activate many nucleoside analogues, further clarifying the mechanism behind this synergy. nih.gov

With Other Cancer Therapies : Nucleoside analogues like gemcitabine (B846) are frequently used in combination with other chemotherapeutics, particularly platinum-based drugs. tandfonline.com Future research aims to identify novel combinations, potentially by using high-throughput screening to find compounds that are effective in cancer cell lines resistant to the nucleoside analogue alone. nih.gov

The table below summarizes findings from combination studies with related nucleoside analogues.

| Combination Agent | Interacting Analogue | Target Disease/Virus | Observed Effect |

| Trifluorothymidine (F3TdR) | Methoxymethyldeoxyuridine (MMUdR) | Herpes Simplex Virus (HSV) | Synergistic antiviral activity nih.gov |

| Phosphonoformate (PFA) | Methoxymethyldeoxyuridine (MMUdR) | Herpes Simplex Virus (HSV) | Synergistic antiviral activity nih.gov |

| Acycloguanosine (ACG) | Methoxymethyldeoxyuridine (MMUdR) | Herpes Simplex Virus (HSV) | Antagonistic effect nih.gov |

| Pyrimidine Biosynthesis Inhibitors (e.g., Brequinar) | Antiviral Nucleoside Analogues | SARS-CoV-2 | Synergistic inhibition of viral infection nih.govbiorxiv.org |

| Ionizing Radiation | Gemcitabine, Fludarabine | Cancer | Radiosensitization, enhanced tumor regression nih.gov |

High-Throughput Screening and Drug Discovery Efforts for Novel Targets

High-throughput screening (HTS) represents a cornerstone of modern drug discovery and is a vital tool for advancing the therapeutic potential of this compound analogues. HTS involves the automated testing of vast libraries of chemical compounds to identify "hits" that exhibit a desired biological activity against a specific target. nih.gov This technology can accelerate research by rapidly narrowing down large numbers of potential drug candidates for further investigation.

Future HTS efforts related to this compound analogues will likely focus on several key areas:

Identifying Novel Drug Targets : HTS can be used to screen libraries of analogues against a wide array of cellular or viral enzymes and proteins to uncover entirely new mechanisms of action or therapeutic applications.

Overcoming Drug Resistance : A significant challenge in chemotherapy is acquired resistance. HTS can be employed to screen for compounds that are effective against cell lines that have become resistant to standard nucleoside analogue therapies like gemcitabine. This approach can identify new drugs or combination therapies to treat refractory cancers. nih.gov

Screening for Synergistic Combinations : HTS platforms are ideal for testing numerous drug combinations simultaneously to identify pairs that exhibit synergistic effects. This is more efficient than traditional, lower-throughput methods and can uncover unexpected therapeutic partnerships. chemistryviews.org